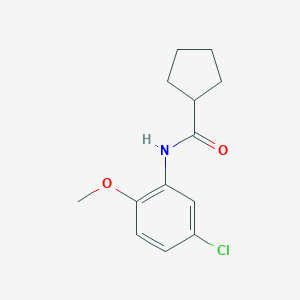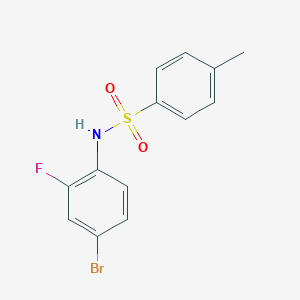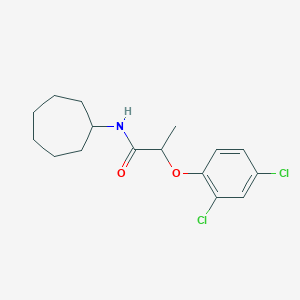
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide, also known as ‘Clofibric acid derivative’, is a synthetic compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its potential therapeutic effects on several metabolic disorders.
作用機序
The mechanism of action of N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide involves activation of PPARs, specifically PPARα and PPARδ. These receptors regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARα increases fatty acid oxidation and reduces triglyceride synthesis, while activation of PPARδ increases fatty acid oxidation and mitochondrial biogenesis. Additionally, N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has been reported to have several biochemical and physiological effects. It has been shown to reduce serum triglyceride and cholesterol levels in animal models of hyperlipidemia and atherosclerosis. Additionally, N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has been reported to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. Furthermore, it has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
実験室実験の利点と制限
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Additionally, it has been extensively studied for its potential therapeutic effects on several metabolic disorders, which makes it a valuable tool for investigating the underlying mechanisms of these diseases. However, there are also some limitations to using N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide in lab experiments. It has been reported to have low solubility in water, which can limit its use in some experimental settings. Additionally, the exact dose-response relationship for N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has not been fully elucidated, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide. One area of interest is investigating its potential therapeutic effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, further research is needed to fully elucidate the dose-response relationship for N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide and to determine the optimal dosing regimen for therapeutic use. Furthermore, investigating the potential side effects and safety profile of N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide is also an important area of future research. Overall, N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has significant potential as a therapeutic agent for metabolic disorders, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
合成法
The synthesis of N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide involves the reaction of 2,4-dichlorophenoxyacetic acid with cycloheptylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic effects on metabolic disorders, such as dyslipidemia, hyperlipidemia, and atherosclerosis. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and glucose homeostasis. In addition, N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide has been reported to have anti-inflammatory and antioxidant properties, which further support its potential therapeutic applications.
特性
分子式 |
C16H21Cl2NO2 |
|---|---|
分子量 |
330.2 g/mol |
IUPAC名 |
N-cycloheptyl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C16H21Cl2NO2/c1-11(21-15-9-8-12(17)10-14(15)18)16(20)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,19,20) |
InChIキー |
YPHZBXKNEWDKDR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)NC1CCCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)

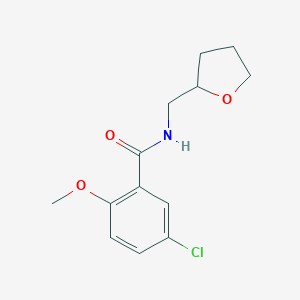
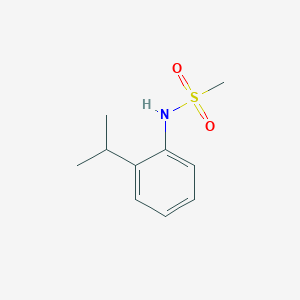
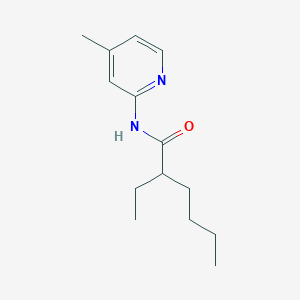
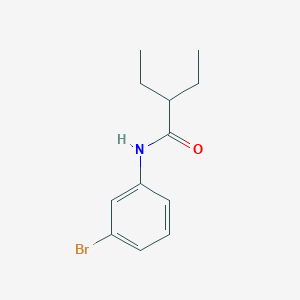
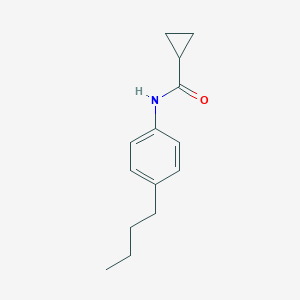
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
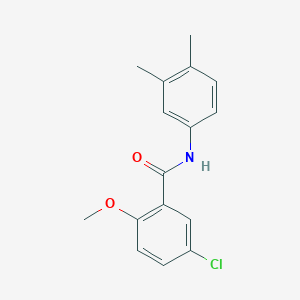
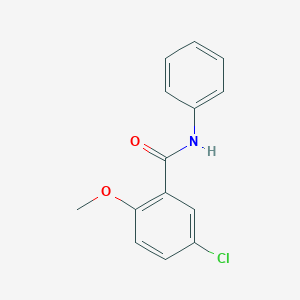
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)
